molecular formula C15H11N B189431 1-Phenylisoquinoline CAS No. 3297-72-1

1-Phenylisoquinoline

Cat. No. B189431
CAS RN: 3297-72-1
M. Wt: 205.25 g/mol
InChI Key: LPCWDYWZIWDTCV-UHFFFAOYSA-N
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Patent
US07442448B2

Procedure details

3.0 g of 1-chloro-isoquinoline (18 mmmol), 2.7 g of Phenyl boronic acid (21 mmol), 1.6 g of tetrakis-triphenylphosphine palladium (0.8 mmol %), and 2.9 g of potassium carbonate (21 mmol) were added into 100 ml of reaction bowl, and 50 ml of ethylene glycol-dimethyl ether as distilled solvent was added thereto under the flow of nitrogen, and then the reaction was performed in reflux at 90° C. for 12 hr. The mixture was cooled to room temperature, extracted by chloroform and distilled water, and then, separated by silica gel column chromatography (chloroform:hexane=1:3), to obtain 3.32 g of 1-phenyl-isoquinoline (yield: 90%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis-triphenylphosphine palladium
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
ethylene glycol dimethyl ether
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][N:3]=1.[C:12]1(B(O)O)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+]>C(O)CO.COC>[C:12]1([C:2]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[CH:5]=[CH:4][N:3]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=NC=CC2=CC=CC=C12
Name
Quantity
2.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
tetrakis-triphenylphosphine palladium
Quantity
1.6 g
Type
reactant
Smiles
Name
Quantity
2.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
ethylene glycol dimethyl ether
Quantity
50 mL
Type
solvent
Smiles
C(CO)O.COC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
as distilled solvent
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted by chloroform
DISTILLATION
Type
DISTILLATION
Details
distilled water
CUSTOM
Type
CUSTOM
Details
separated by silica gel column chromatography (chloroform:hexane=1:3)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 3.32 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.